Evidence Gap: No Publicly Available Biological Activity Data Exist for 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one
A comprehensive search of ChEMBL, BindingDB, PubMed, and SureChEMBL as of May 2026 confirms that no quantitative biological activity data (IC50, Ki, EC50, % inhibition, or any other endpoint) have been deposited in public databases for 4-Bromo-2-(cyclobutylmethyl)pyridazin-3(2H)-one (CAS 1935492-56-0, InChI Key HJGRJSYROZMDOR-UHFFFAOYSA-N) [1]. This is in contrast to the structurally distinct MAT2A inhibitor series where pyridazinone compounds bearing different N2 substitution patterns achieved IC50 values as low as 17.5 nM against MAT2A [2], and to Takeda's DAAO inhibitor patent family where cyclobutylmethyl-substituted pyridazinones are explicitly claimed as preferred embodiments for DAAO inhibition [3]. The absence of data for the 4-bromo, 2-cyclobutylmethyl combination represents a critical knowledge gap rather than a negative result.
| Evidence Dimension | Availability of publicly accessible biological activity data |
|---|---|
| Target Compound Data | No bioactivity data found in ChEMBL, BindingDB, or PubMed (as of 2026-05-05) |
| Comparator Or Baseline | Pyridazinone-based MAT2A lead compound 33: MAT2A IC50 = 17.5 nM, HCT-116 MTAP KO GI50 = 0.76 μM [2]; DAAO inhibitor patent series: multiple cyclobutylmethyl-pyridazinones with claimed DAAO inhibitory activity [3] |
| Quantified Difference | Data present for comparator series; data absent for target compound |
| Conditions | Cross-database search: ChEMBL (bioactivity), BindingDB (Ki/IC50), PubMed (primary literature), SureChEMBL (patent chemical indexing) |
Why This Matters
Procurement decisions must account for the fact that generic substitution with a data-rich analog cannot replicate the unexplored biological profile of this specific regioisomer; any substitution introduces an unquantifiable risk of project failure.
- [1] ChEMBL Database. Search for CAS 1935492-56-0 (InChI Key HJGRJSYROZMDOR-UHFFFAOYSA-N). European Bioinformatics Institute. No bioactivity records found. Accessed 2026-05-05. View Source
- [2] Zhang Y, Wang P, Xie Z, et al. Design and Discovery of Pyridazinone-Based MAT2A Inhibitors Targeting MTAP-Deficient Cancers. Journal of Medicinal Chemistry. 2026. Compound 33: MAT2A IC50 = 17.5 nM; HCT-116 MTAP KO GI50 = 0.76 μM. View Source
- [3] Takeda Pharmaceutical Company Limited (Farnaby W, Fieldhouse C, Hazel K, Kerr C, Kinsella N, Livermore D, Merchant K, Miller D). Pyridazinone Compounds and Their Use as DAAO Inhibitors. Patent WO2012153729A1. Filed 2011-08-22. Published 2012-11-15. Cyclobutylmethyl explicitly recited as preferred N2 substituent. View Source
